molecular formula C18H15F4N3O3 B3974633 1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3974633
M. Wt: 397.3 g/mol
InChI Key: FDLASMOTIVXCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine, nitro, and trifluoromethyl groups in the molecule suggests potential biological activity and unique chemical properties.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O3/c19-13-3-1-2-12(10-13)17(26)24-8-6-23(7-9-24)16-5-4-14(25(27)28)11-15(16)18(20,21)22/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLASMOTIVXCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzoyl and nitro-substituted aromatic compounds.

    Introduction of the fluorobenzoyl group: This step may involve the acylation of piperazine with 3-fluorobenzoyl chloride under basic conditions.

    Addition of the nitro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reactions.

    Controlled reaction environments: Temperature, pressure, and solvent choice are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to receptors: Modulate receptor activity to produce therapeutic effects.

    Affect cellular processes: Influence cell signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorobenzoyl)-4-phenylpiperazine: Lacks the nitro and trifluoromethyl groups, potentially resulting in different biological activity.

    4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Lacks the fluorobenzoyl group, which may affect its chemical properties and applications.

Uniqueness

1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the combination of fluorine, nitro, and trifluoromethyl groups, which can impart distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.